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molecular formula C14H11FN4O4 B8308380 ethyl 1-amino-5-cyano-4-(3-fluoro-4-nitrophenyl)-1H-pyrrole-3-carboxylate

ethyl 1-amino-5-cyano-4-(3-fluoro-4-nitrophenyl)-1H-pyrrole-3-carboxylate

Cat. No. B8308380
M. Wt: 318.26 g/mol
InChI Key: PYCQAKCZXYCIMY-UHFFFAOYSA-N
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Patent
US07563791B2

Procedure details

To a solution of EtOH (75 mL) was added ethyl 1-amino-5-cyano-4-(3-fluoro-4-nitrophenyl)-1H-pyrrole-3-carboxylate (1.68 g, 5.28 mmol) and formamidine acetate (5.49 g, 52.8 mmol). The solution was heated to 80° C. for 17 h. Upon cooling to rt the solution was treated with water and a precipitate formed which was filtered and washed with additional water. The solid was then suspended in DCM and Et2O. The solid was collected and washed with Et2O yielding 1.22 g of an orange-yellow solid (3.52 mmol, yield 67%). 1H-NMR (DMSO-d6) δ 8.20 (s, 1H), 8.18 to 8.14 (t, J=8.2 Hz, 1H), 7.97 (s, 1H), 7.66 to 7.63 (d, J=12.4 Hz, 1H), 7.41 to 7.39 (d, J=8.4 Hz, 1H), 4.12 to 4.07 (q, J=7.0 Hz, 2H), 1.13 to 1.10 (t, J=7.0 Hz, 3H); MS [M+H]+=346.2; LCMS RT=2.77 min.
Name
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
1.68 g
Type
reactant
Reaction Step One
Quantity
5.49 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.22 g
Type
solvent
Reaction Step Three
Name
Yield
67%

Identifiers

REACTION_CXSMILES
CCO.[NH2:4][N:5]1[C:9]([C:10]#[N:11])=[C:8]([C:12]2[CH:17]=[CH:16][C:15]([N+:18]([O-:20])=[O:19])=[C:14]([F:21])[CH:13]=2)[C:7]([C:22]([O:24][CH2:25][CH3:26])=[O:23])=[CH:6]1.C(O)(=O)C.[CH:31](N)=[NH:32].O>CCOCC>[NH2:11][C:10]1[C:9]2=[C:8]([C:12]3[CH:17]=[CH:16][C:15]([N+:18]([O-:20])=[O:19])=[C:14]([F:21])[CH:13]=3)[C:7]([C:22]([O:24][CH2:25][CH3:26])=[O:23])=[CH:6][N:5]2[N:4]=[CH:31][N:32]=1 |f:2.3|

Inputs

Step One
Name
Quantity
75 mL
Type
reactant
Smiles
CCO
Name
Quantity
1.68 g
Type
reactant
Smiles
NN1C=C(C(=C1C#N)C1=CC(=C(C=C1)[N+](=O)[O-])F)C(=O)OCC
Name
Quantity
5.49 g
Type
reactant
Smiles
C(C)(=O)O.C(=N)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
1.22 g
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling to rt the solution
CUSTOM
Type
CUSTOM
Details
a precipitate formed which
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with additional water
CUSTOM
Type
CUSTOM
Details
The solid was collected

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=NN2C1=C(C(=C2)C(=O)OCC)C2=CC(=C(C=C2)[N+](=O)[O-])F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.52 mmol
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 66.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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